molecular formula C10H10BrClO4S B2478850 Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate CAS No. 120100-44-9

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate

Cat. No.: B2478850
CAS No.: 120100-44-9
M. Wt: 341.6
InChI Key: YQYVOGFWLVVXMM-UHFFFAOYSA-N
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Description

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate is an organic compound with the molecular formula C10H10BrClO4S. It is a derivative of benzoic acid and is characterized by the presence of bromomethyl, chloro, and methylsulfonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate can be synthesized through a multi-step process involving the following key steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

The reaction conditions typically involve the use of bromine, chlorine, and methylsulfonyl chloride as reagents, along with appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromomethyl or chloro groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl group.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include dehalogenated or de-methylsulfonylated derivatives.

Scientific Research Applications

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The chloro and methylsulfonyl groups contribute to the compound’s reactivity and specificity in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromomethyl-2-chloro-4-methylbenzoate: Lacks the methylsulfonyl group.

    Methyl 3-bromomethyl-2-chloro-4-sulfonylbenzoate: Contains a sulfonyl group instead of a methylsulfonyl group.

    Methyl 3-bromomethyl-2-chloro-4-methylsulfonylphenylacetate: Contains a phenylacetate group instead of a benzoate group.

Uniqueness

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate is unique due to the presence of all three functional groups (bromomethyl, chloro, and methylsulfonyl) on the benzoic acid derivative

Properties

IUPAC Name

methyl 3-(bromomethyl)-2-chloro-4-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO4S/c1-16-10(13)6-3-4-8(17(2,14)15)7(5-11)9(6)12/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVOGFWLVVXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

44.14 g (0.17 mol) of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate were dissolved in 600 ml of carbon tetrachloride and treated with 29.91 g (0.17 mol) of N-bromosuccinimide and 0.41 g of dibenzoyl peroxide. The mixture was then refluxed and illuminated with a 300 W lamp. The reaction mixture was filtered, the filtrate was concentrated and the residue was taken up in diethyl ether. The solution was treated with n-heptane, and the precipitated solid was filtered off with suction and dried.
Quantity
44.14 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
29.91 g
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

12.1 g of methyl 2-chloro-4-methanesulfonyl-3-methylbenzoate was dissolved in 250 ml of carbon tetrachloride, and the solution was refluxed under stirring. Then, 7.5 g of bromine and 1 g of benzoyl peroxide were gradually added thereto over a period of 30 minutes, and the solution was further refluxed for 4 hours under heating. After cooling, 200 ml of chloroform was added thereto, and the mixture was washed with a 5% sodium hydrogensulfite aqueous solution. The organic layer was separated and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain a crude product. The crude product was washed with ethyl ether to obtain 13.2 g of crystals of the desired product. Melting point: 77°-78° C.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

82 g (0.31 mol) of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate were dissolved in 2 1 of carbon tetrachloride, and 56 g (0.31 mol) of N-bromosuccinimide were added a little at a time while the mixture was exposed to light. The reaction mixture was filtered, the filtrate was concentrated and the residue was taken up in 200 ml of methyl tert-butyl ether. The solution was admixed with petroleum ether and the precipitated solid was filtered off with suction and dried. 74.5 g (70% of theory) of methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate were obtained.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

80 g (0.3 mol) of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, 54 g (0.31 mol) of N-bromosuccinimide and 1.5 g of azoisobutyronitrile are stirred at 76° C. for 6 h. The reaction mixture is filtered and freed form the solvent under reduced pressure. Yield: 104 g; m.p. 83-85° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
1.5 g
Type
reactant
Reaction Step One

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